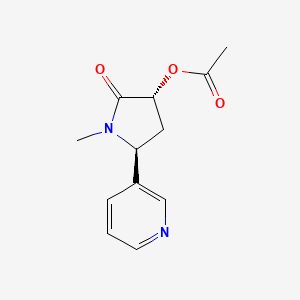![molecular formula C₂₂H₁₇NO₂ B1140412 (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate CAS No. 72297-04-2](/img/structure/B1140412.png)
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under controlled conditions to form the polycyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of less reactive compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex PAHs and other aromatic compounds.
Biology: The compound’s interactions with biological molecules, such as DNA and proteins, are studied to understand its potential effects on living organisms.
Medicine: Research into its potential as a therapeutic agent or its role in disease mechanisms is ongoing.
Industry: It may be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
作用机制
The mechanism by which (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate exerts its effects involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s polycyclic structure allows it to intercalate into DNA, potentially leading to mutations or other genetic alterations. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, contributing to its biological activity.
相似化合物的比较
Similar Compounds
9,10-Dihydrobenzo[a]pyrene-7(8H)-one: A related PAH with a similar structure but different functional groups.
7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene: Another PAH derivative with distinct chemical properties.
1-Pyrenecarboxylic acid: A simpler aromatic compound with a single carboxyl group.
Uniqueness
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZQKHOGIVFHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
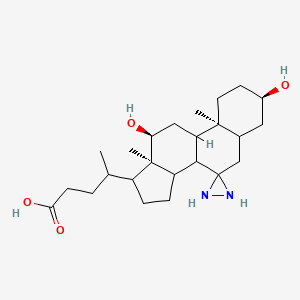
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
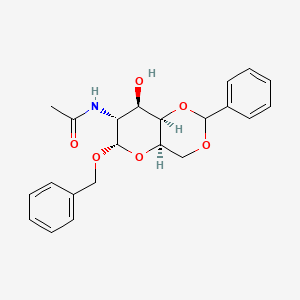
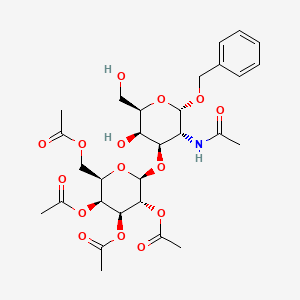
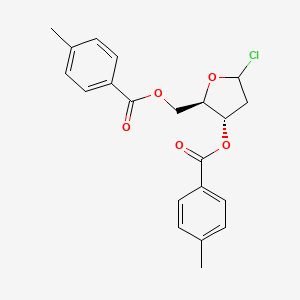
![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)
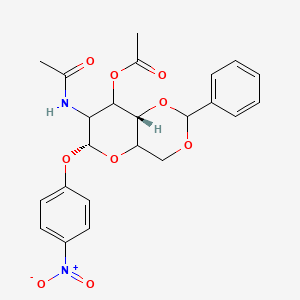
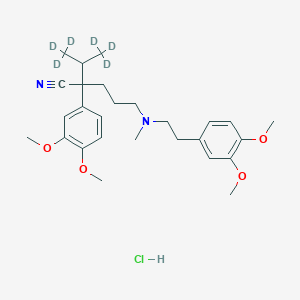
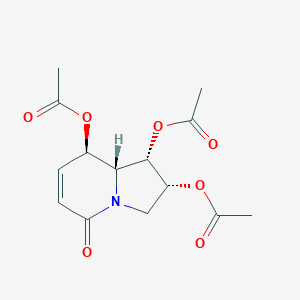
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)
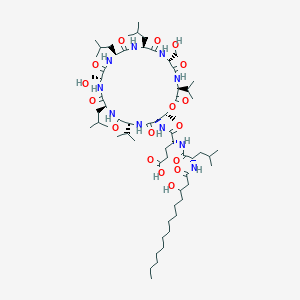
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/new.no-structure.jpg)
